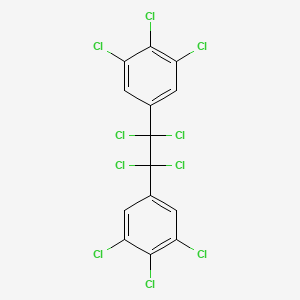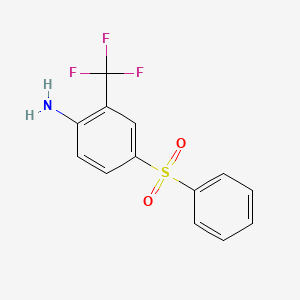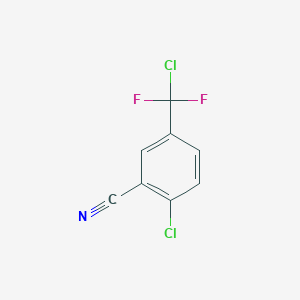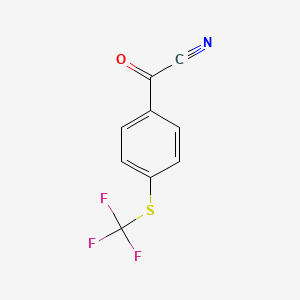
1,2-Dihydro-2-oxo-5-methyl-6-(trifluoromethyl)-3-pyridinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dihydro-2-oxo-5-methyl-6-(trifluoromethyl)-3-pyridinecarbonitrile (also known as 1,2-Dioxo-5-methyl-6-(trifluoromethyl)-3-pyridinecarbonitrile) is a synthetic compound with a wide range of applications in the fields of organic chemistry, medicinal chemistry, and pharmaceutical sciences. It is a versatile platform for the development of new drugs, as it can be synthesized into a variety of derivatives with different biological activities. It has been used in the synthesis of various drugs, including anti-inflammatory agents, anti-cancer agents, and anti-viral agents. In addition, it has been used in the synthesis of a wide range of organic intermediates, such as esters, amines, and alcohols.
科学的研究の応用
1,2-Dihydro-2-oxo-5-methyl-6-(trifluoromethyl)-3-pyridinecarbonitrile has been widely used in scientific research applications. It has been used in the synthesis of various drugs, including anti-inflammatory agents, anti-cancer agents, and anti-viral agents. In addition, it has been used in the synthesis of a wide range of organic intermediates, such as esters, amines, and alcohols. Furthermore, it has been used in the synthesis of a variety of heterocyclic compounds, such as indoles, pyrroles, and quinolines.
作用機序
The exact mechanism of action of 1,2-Dihydro-2-oxo-5-methyl-6-(trifluoromethyl)-3-pyridinecarbonitrile is still under investigation. However, it is believed that its biological activity is primarily due to its ability to interact with various cell receptors and enzymes, leading to changes in cellular signaling pathways. For example, it has been shown to bind to the estrogen receptor, resulting in the inhibition of estrogen-dependent pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including those of breast, prostate, and colon cancer. In addition, it has been shown to reduce inflammation, reduce oxidative stress, and modulate the immune system.
実験室実験の利点と制限
1,2-Dihydro-2-oxo-5-methyl-6-(trifluoromethyl)-3-pyridinecarbonitrile has several advantages and limitations when used in laboratory experiments. One of the major advantages is its low cost and availability. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. On the other hand, its solubility in aqueous solutions is limited, and it is not very soluble in organic solvents. Furthermore, it can be toxic in high concentrations, and its effects on humans and animals are not yet fully understood.
将来の方向性
1,2-Dihydro-2-oxo-5-methyl-6-(trifluoromethyl)-3-pyridinecarbonitrile has potential for further development in the fields of medicinal chemistry and pharmaceutical sciences. Future research should focus on elucidating the exact mechanisms of action and the full range of its biochemical and physiological effects. Additionally, further studies should be conducted to explore the potential of this compound for the development of new drugs and organic intermediates. Additionally, further research should be conducted to explore the potential of this compound for the development of new drugs and organic intermediates. Furthermore, more studies should be conducted to investigate the toxicity of this compound and its effects on humans and animals. Finally, further studies should be conducted to explore the potential of this compound for the synthesis of heterocyclic compounds.
合成法
1,2-Dihydro-2-oxo-5-methyl-6-(trifluoromethyl)-3-pyridinecarbonitrile can be synthesized via a variety of methods. The most common method is the reaction of 5-methyl-2-pyridone with trifluoromethanesulfonyl chloride in the presence of a base, such as triethylamine. This reaction yields this compound as a white solid.
特性
IUPAC Name |
5-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c1-4-2-5(3-12)7(14)13-6(4)8(9,10)11/h2H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSBIMMAYLRJHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C(=C1)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

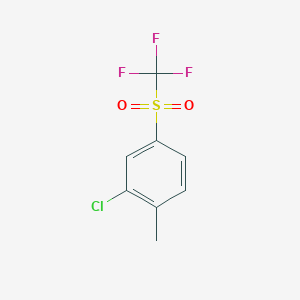

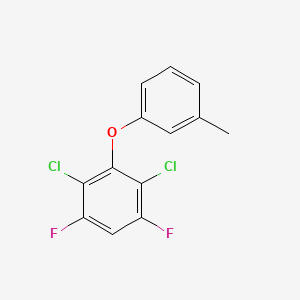
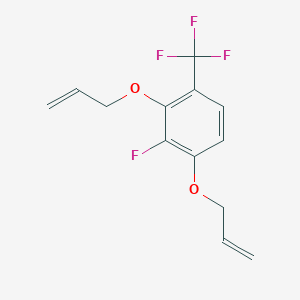
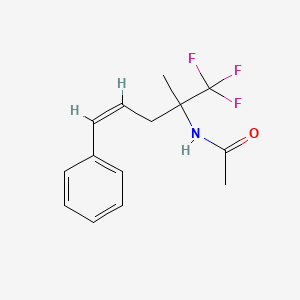
![2-[(1,1,2,3,3,3-Hexafluoropropyl)thio]benzaldehyde](/img/structure/B6311082.png)
![2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane](/img/structure/B6311083.png)
![4-[3,'5'-Bis(trifluoromethyl)phenoxy]phthalonitrile](/img/structure/B6311092.png)
